molecular formula C16H20F3NO2 B5026887 ethyl 1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxylate

ethyl 1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxylate

Cat. No. B5026887
M. Wt: 315.33 g/mol
InChI Key: ADCZUWIYDGPADJ-UHFFFAOYSA-N
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Description

The compound “ethyl 1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxylate” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzyl group, which is a phenyl ring attached to a methylene bridge (-CH2-). The benzyl group is substituted with a trifluoromethyl group (-CF3), which is a carbon atom bonded to three fluorine atoms . The exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the addition of the trifluoromethyl group . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring and the benzyl group would likely contribute significantly to the compound’s overall shape and properties . The trifluoromethyl group is a strong electron-withdrawing group, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The trifluoromethyl group is known to be quite reactive, and could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, for example, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to better understand its properties and potential uses. This could involve more detailed studies of its synthesis, its reactivity, and its potential applications .

properties

IUPAC Name

ethyl 1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-7-5-9-20(11-13)10-12-6-3-4-8-14(12)16(17,18)19/h3-4,6,8,13H,2,5,7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCZUWIYDGPADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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